

# Gas chromatography-mass spectrometry (GC-MS) for Dibutyl terephthalate analysis

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## Compound of Interest

Compound Name: *Dibutyl terephthalate*

Cat. No.: *B1670439*

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An Application Note and Protocol for the Analysis of **Dibutyl Terephthalate** by Gas Chromatography-Mass Spectrometry (GC-MS)

## Application Note

### Introduction

**Dibutyl terephthalate** (DBT) is a plasticizer used in various polymer formulations to enhance flexibility and durability. It serves as an alternative to some ortho-phthalate plasticizers. Due to its potential for migration from consumer products, such as food packaging, medical devices, and toys, sensitive and reliable analytical methods are required to monitor its presence and ensure consumer safety.[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile compounds like DBT, offering high chromatographic resolution and definitive identification based on mass spectra.[1]

This application note details a robust protocol for the determination and quantification of **Dibutyl terephthalate** in various matrices using GC-MS. The methodology covers sample preparation, instrument configuration, and data analysis.

### Principle of Analysis

The analytical workflow involves extracting **Dibutyl terephthalate** from the sample matrix using a suitable organic solvent. The extract is then concentrated and injected into the GC-MS system. In the gas chromatograph, DBT is separated from other components in the sample

based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio ( $m/z$ ), creating a unique mass spectrum that allows for unambiguous identification and quantification of **Dibutyl terephthalate**. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for trace-level analysis.[3][4]

## Experimental Protocols

### 1. Sample Preparation: Solid Phase Extraction (SPE)

This protocol is suitable for cleaning up aqueous samples such as water or beverages.

- Apparatus and Reagents:
  - Solid Phase Extraction (SPE) cartridges (e.g., C18)
  - Methanol, Dichloromethane (analytical grade)
  - Nitrogen evaporator
  - Glassware (flasks, vials, pipettes)[5]
  - Deionized water
- Procedure:
  - Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[5]
  - Spike the water sample (e.g., 20 mL) with an internal standard, such as Benzyl benzoate (BB).[5]
  - Load the sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.[5]
  - Wash the cartridge with deionized water to remove interferences.
  - Dry the cartridge thoroughly under vacuum or with nitrogen.

- Elute the **Dibutyl terephthalate** and internal standard from the cartridge using a suitable solvent like methanol or dichloromethane.[5]
- Concentrate the collected eluate to a final volume of 1 mL under a gentle stream of nitrogen.[5]
- Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

## 2. Sample Preparation: Solvent Extraction

This protocol is suitable for solid or semi-solid samples, such as polymers or food products.

- Apparatus and Reagents:
  - Dichloromethane or Hexane (analytical grade)
  - Anhydrous sodium sulfate
  - Sonicator
  - Centrifuge
  - Rotary evaporator or nitrogen evaporator
  - Glassware (beakers, funnels, vials)[1]
- Procedure:
  - Accurately weigh approximately 1 gram of the homogenized sample into a glass beaker.
  - Add a known amount of internal standard (e.g., Benzyl benzoate).
  - Add 45-50 mL of an appropriate extraction solvent (e.g., methanol or dichloromethane).[4]  
[6]
  - Extract the sample using sonication for approximately 20-30 minutes.[6]
  - Separate the solvent extract from the solid residue by decanting or centrifugation.

- For aqueous extracts, perform a liquid-liquid extraction with dichloromethane (3x50 mL).[4]
- Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.[4]
- Concentrate the extract to about 1 mL using a rotary evaporator or a gentle stream of nitrogen.[4]
- The final extract is now ready for GC-MS injection.

Note on Contamination Control: Phthalates and similar plasticizers are ubiquitous in laboratory environments. To avoid contamination, use high-purity solvents, thoroughly clean all glassware, and avoid using plastic materials during sample preparation and analysis.[1][2][5] Running solvent blanks is crucial to monitor for potential contamination.[2]

## GC-MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the GC-MS analysis of **Dibutyl terephthalate**. These may require optimization based on the specific instrument and sample matrix.

Parameter	Typical Value
Gas Chromatograph	Agilent 7890A GC System or equivalent[3][7]
Mass Spectrometer	Agilent 5975C GC/MSD or 7000-series Triple Quadrupole MS or equivalent[3][7]
GC Column	DB-5MS (5% diphenyl-95% dimethyl siloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness[3][8]
Carrier Gas	Helium (99.999% purity) at a constant flow rate of 1.0 - 1.2 mL/min[3][4][8]
Injector	Splitless or Pulsed Splitless Mode[2][3]
Injection Volume	1 µL[3][8]
Injector Temperature	280 - 300°C[8]
Oven Program	Initial: 80-150°C, hold for 2-3 min. Ramp 1: 10-17°C/min to 300-320°C. Hold for 5-12 min.[4][8]
MS Transfer Line	280 - 320°C[3][4]
Ion Source Temp.	230°C[3][7]
Ionization Mode	Electron Impact (EI) at 70 eV[3][7]
Acquisition Mode	Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification[4]
Internal Standard	Benzyl benzoate (BB)[5][8]

## Data Presentation: Quantitative Data

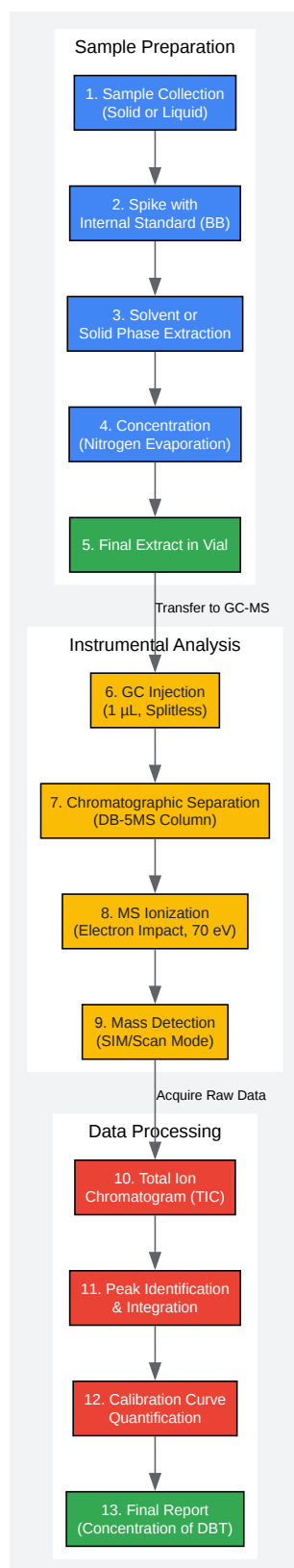
For accurate quantification, a calibration curve should be constructed using standard solutions of **Dibutyl terephthalate** at various concentrations (e.g., 5-500 ng/g or 0.05-1 mg/L).[8][9] The method's performance should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[3]

Table 1: Key Mass Ions and Expected Performance (Note: As DBT is an isomer of DBP, the base peak  $m/z$  149 is highly characteristic for phthalates and terephthalates. Specific qualifier ions for DBT should be confirmed by running a standard.)

Analyte	Internal Standard	Quantifier Ion ( $m/z$ )	Qualifier Ion(s) ( $m/z$ )	Typical LOQ Range (for similar compounds)
Dibutyl terephthalate	Benzyl benzoate	149 (Expected)	To be determined	0.01 - 76 ng/g or $\mu\text{g/L}$ <sup>[4][8]</sup>
Benzyl benzoate (IS)	N/A	105 <sup>[3]</sup>	91, 182	N/A

## Workflow Visualization

The following diagram illustrates the complete analytical workflow for **Dibutyl terephthalate** analysis.



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Caption: Workflow for **Dibutyl Terephthalate** analysis by GC-MS.

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